molecular formula C12H17NO2 B13322867 Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

Cat. No.: B13322867
M. Wt: 207.27 g/mol
InChI Key: VPUKVVPIACLWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of an amino group, a methyl ester group, and a substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate typically involves the reaction of 4-methylbenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-[(4-methylphenyl)methyl]propanoate
  • Ethyl 3-[(4-methylphenyl)methyl]amino]propanoate
  • Methyl 3-amino-2-(aminomethyl)propanoate

Uniqueness

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino group and a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKVVPIACLWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.